Product packaging for 7-Methyl-2-octenal(Cat. No.:CAS No. 53966-58-8)

7-Methyl-2-octenal

Cat. No.: B13942299
CAS No.: 53966-58-8
M. Wt: 140.22 g/mol
InChI Key: FZVMEYWMTUXZJF-UHFFFAOYSA-N
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Description

Contextualization within Branched-Chain Unsaturated Aldehyde Chemistry

7-Methyl-2-octenal belongs to the class of organic compounds known as branched-chain unsaturated aldehydes. This classification signifies a molecule with a carbon chain that is not linear (branched) and contains at least one carbon-carbon double bond (unsaturated) and an aldehyde functional group (-CHO). Specifically, it is an α,β-unsaturated aldehyde, meaning the double bond is located between the second and third carbon atoms relative to the aldehyde group. This arrangement confers specific reactivity to the molecule.

The broader family of branched-chain unsaturated aldehydes is significant in both natural and synthetic chemistry. nih.gov They are often found as components of natural products, contributing to the aromas and flavors of various foods and plants. mdpi.com In organic synthesis, they serve as versatile building blocks for the construction of more complex molecules due to the reactive nature of both the aldehyde and the carbon-carbon double bond. rsc.org The presence of a methyl branch in this compound, specifically at the 7-position, further influences its physical properties and steric interactions in chemical reactions.

Rationale for Dedicated Scholarly Inquiry into this compound

Dedicated scholarly inquiry into this compound is driven by several key factors. Firstly, its potential as a synthon in organic synthesis is a primary motivator. The dual reactivity of the α,β-unsaturated aldehyde functionality allows for a variety of chemical transformations, making it a useful intermediate in the synthesis of more complex target molecules.

Secondly, the study of this compound and similar compounds contributes to a fundamental understanding of structure-activity relationships. For instance, in the field of sensory science, understanding how the methyl branch and the position of the double bond affect the odor profile is of significant interest. thegoodscentscompany.com Furthermore, research into its spectroscopic and physicochemical properties provides valuable data for computational modeling and the prediction of chemical behavior.

Finally, the investigation of branched-chain unsaturated aldehydes like this compound is relevant to the study of lipid peroxidation, a process implicated in various biological and food-related chemical changes. nih.gov Aldehydes are known products of the oxidative degradation of unsaturated fatty acids. biosynth.com

Overview of Current Research Landscape and Emerging Trends

The current research landscape for this compound and related compounds is multifaceted. A significant area of focus is the development of efficient and stereoselective synthetic methods. organic-chemistry.org This includes the exploration of various catalytic systems and reaction conditions to control the geometry of the double bond (E/Z isomerism), which can have a profound impact on the properties and applications of the final product. mdpi.com

Another emerging trend is the detailed characterization of these molecules using advanced analytical techniques. This includes multidimensional gas chromatography and mass spectrometry for their identification in complex mixtures, such as natural extracts and food products. sun.ac.zaresearchgate.net Spectroscopic studies, including NMR and IR, are crucial for confirming the structure of synthesized compounds and for understanding their electronic and vibrational properties. sun.ac.za

Furthermore, there is growing interest in the application of these aldehydes in materials science and as signaling molecules in biological systems. The reactivity of the aldehyde group allows for its incorporation into polymers and other materials, potentially imparting unique properties.

Below is a table summarizing some of the key properties of this compound:

PropertyValueSource
Molecular Formula C9H16O
CAS Number 53966-58-8 ((2E)-isomer) chem960.com
Molecular Weight 140.22 g/mol epa.gov
Boiling Point 198.7 ± 9.0 °C at 760 mmHg
Density 0.8 ± 0.1 g/cm³
Flash Point 78.3 ± 4.3 °C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O B13942299 7-Methyl-2-octenal CAS No. 53966-58-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53966-58-8

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

7-methyloct-2-enal

InChI

InChI=1S/C9H16O/c1-9(2)7-5-3-4-6-8-10/h4,6,8-9H,3,5,7H2,1-2H3

InChI Key

FZVMEYWMTUXZJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC=CC=O

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Studies of 7 Methyl 2 Octenal

Chemo- and Regioselective Synthesis Strategies for 7-Methyl-2-octenal

The precise construction of the this compound molecule, with its specific placement of a methyl group and a carbon-carbon double bond, requires sophisticated synthetic strategies that control both chemical reactivity (chemoselectivity) and positional outcomes (regioselectivity).

Organometallic Coupling Reactions

Organometallic coupling reactions are powerful tools for forming new carbon-carbon bonds, a key step in elongating the carbon chain to synthesize this compound and its derivatives. fiveable.meopenstax.org These reactions typically involve a metal catalyst, such as palladium, that facilitates the joining of an organometallic reagent with an organic halide. fiveable.me The general mechanism often proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. fiveable.melibretexts.org

For the synthesis of related compounds like 7-methyl-3-methylene-7-octenyl propionate, a major component of the San Jose Scale sex pheromone, organometallic reagents have been pivotal. google.com One notable approach involves the coupling of a 5-carbon nucleophile with a 5-carbon electrophile. google.com For instance, an organometallic reagent can act as the nucleophile, reacting with an electrophile containing a leaving group like a halogen. google.com The selectivity of these reactions can be finely tuned by choosing appropriate metals, leaving groups, and reaction conditions. google.com

A specific example is the use of Gilman reagents (lithium diorganocopper compounds), which react with organohalides to form C-C bonds. openstax.orglibretexts.org This method is effective for coupling with alkyl, vinyl, and aryl halides. openstax.orglibretexts.org Another widely used method is the Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound with an organohalide. fiveable.melibretexts.org

Table 1: Key Organometallic Coupling Reactions in Organic Synthesis

Reaction NameCatalystReactantsBond Formed
Suzuki-Miyaura CouplingPalladiumOrganoboron Compound + OrganohalideC-C
Gilman Reagent CouplingCopperLithium Diorganocopper + OrganohalideC-C
Sonogashira CouplingPalladium/CopperAlkyne + Aryl/Vinyl HalideC-C

One-Carbon Homologation Pathways

Homologation refers to a chemical reaction that extends a carbon chain by a single carbon atom. This strategy is particularly useful for building the carbon skeleton of molecules like this compound.

A classic example of one-carbon homologation is the Wittig reaction, where an aldehyde or ketone reacts with a phosphorus ylide. To achieve a one-carbon extension of an aldehyde, a methoxy-derived ylide can be used, which, after hydrolysis of the resulting enol ether, yields the homologated aldehyde. nih.gov Another approach for homologating ketones involves the use of diazo compounds through a nucleophilic addition and subsequent 1,2-migration. nih.gov

More recent advancements have focused on the homologation of less reactive functional groups like amides and carboxylic acids. For instance, a rhodium-catalyzed process has been developed for the one-carbon homologation of tertiary amides. nih.gov Additionally, a visible-light-induced method allows for the direct homologation of unmodified carboxylic acids using nitroethylene, a process that can be repeated to construct longer carbon spacers. nih.gov

In the context of synthesizing pheromones related to this compound, such as 7-methyl-3-methylene-7-octenyl propionate, a one-carbon homologation of a β-keto ester, specifically 7-methyl-3-oxo-7-octenoate, has been reported as a key synthetic step. google.com

Photochemical Isomerization Approaches

Photochemical isomerization utilizes light energy to convert one isomer of a molecule into another. This technique can be particularly useful for manipulating the position of double bonds within a molecule, a key structural feature of this compound.

A notable application of this approach is in the synthesis of 7-methyl-3-methylene-7-octenyl propionate, an isomer of a derivative of this compound. In this synthesis, a key step involves the photochemical isomerization of the double bond in an α,β-unsaturated ester to a β,γ-unsaturated ester. google.com

The general principle of photochemical isomerization involves the absorption of light by a molecule, which promotes it to an excited electronic state. In this excited state, the energy barrier for rotation around a double bond is significantly lower, allowing for conversion between cis and trans (or E/Z) isomers or positional isomers. For example, the irradiation of cyclic ketones in an aqueous medium can lead to cleavage and the formation of open-chain unsaturated aldehydes. miami.edu

Stereoselective Synthesis of Enantiomeric Forms

Stereoselective synthesis aims to produce a specific stereoisomer of a chiral molecule, which is crucial when the biological activity is dependent on a particular three-dimensional arrangement. ub.edu This can be achieved by using chiral starting materials, reagents, or catalysts. ub.edu

The main strategies for obtaining enantiomerically pure compounds include the resolution of racemates, the use of a chiral pool (naturally occurring enantiopure compounds), and asymmetric synthesis. ub.edu Asymmetric synthesis involves the use of a chiral auxiliary or a chiral catalyst to induce the formation of one enantiomer over the other. ub.edu

In the context of related structures, the stereoselective synthesis of insect pheromones like brevicomin has been achieved using chiral starting materials such as L-ascorbic acid or by employing enzymatic reactions. researchgate.net For instance, the aldolase (B8822740) antibody 38C2 can catalyze an aldol (B89426) reaction to produce a dihydroxyketone with high enantiomeric excess, which can then be converted to the desired pheromone. researchgate.net Similarly, microbial oxidation has been employed for the stereoselective synthesis of whisky lactone isomers, where whole cells of Rhodococcus erythropolis are used to oxidize racemic diols to enantiomerically pure lactones. nih.gov These examples highlight the potential for applying similar principles to the stereoselective synthesis of the enantiomers of this compound.

Precursor Chemistry and Derivatization of this compound

The reactivity of this compound is largely dictated by its aldehyde functional group and the carbon-carbon double bond. These features allow for a variety of chemical transformations, leading to a diverse range of derivatives.

Aldehyde Functional Group Reactivity (Oxidation, Reduction, Nucleophilic Additions)

The aldehyde group in this compound is a primary site for chemical reactions. Aldehydes are generally more reactive than ketones due to less steric hindrance and a more electron-deficient carbonyl carbon. libretexts.org

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid. This transformation is a common reaction for aldehydes. For instance, the oxidation of related unsaturated aldehydes can be achieved using various oxidizing agents. google.com The rate of oxidation can be influenced by isotopic substitution, as seen in the slower oxidation of deuterium-enriched hexanal (B45976) compared to its non-deuterated counterpart. google.com

Reduction: The aldehyde group can be reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.gov For example, the reduction of 8-methyl-2-nonynoic acid with LiAlH₄ yields a mixture of products including 8-methyl-2-nonen-1-ol. sun.ac.za

Nucleophilic Additions: The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by nucleophiles. As an α,β-unsaturated aldehyde, this compound can undergo both 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition (at the β-carbon). acs.org The type of addition depends on the nature of the nucleophile. "Hard" nucleophiles tend to favor 1,2-addition, while "soft" nucleophiles favor 1,4-addition. acs.org

The ε-amino group of lysine (B10760008) and the imidazole (B134444) side chain of histidine in proteins are examples of biological nucleophiles that can react with α,β-unsaturated aldehydes. nih.govacs.org These reactions can lead to the formation of various adducts, such as Schiff bases or Michael adducts. nih.govresearchgate.net For example, 2-octenal (B7820987) has been shown to react with histidine residues in hemoglobin. nih.gov

Other nucleophilic addition reactions include the formation of hemiacetals and acetals upon reaction with alcohols, and enamines upon reaction with secondary amines. libretexts.org

Table 2: Chemical Reactions of the Aldehyde Group in this compound

Reaction TypeReagent(s)Product Functional Group
OxidationOxidizing Agents (e.g., KMnO₄, CrO₃)Carboxylic Acid
ReductionReducing Agents (e.g., NaBH₄, LiAlH₄)Primary Alcohol
Nucleophilic AdditionAlcohols (in acid)Acetal
Nucleophilic AdditionSecondary AminesEnamine
Nucleophilic AdditionGrignard Reagents (RMgX)Secondary Alcohol
Nucleophilic AdditionCyanide (HCN)Cyanohydrin

Transformations Involving the Unsaturated Alkene Moiety

The reactivity of this compound is largely defined by its α,β-unsaturated aldehyde functional group. The conjugated system allows for selective reactions at the C=C double bond, preserving the aldehyde. Key transformations include catalytic hydrogenation, epoxidation, and various cyclization reactions.

Catalytic Hydrogenation: The selective hydrogenation of the C=C double bond in α,β-unsaturated aldehydes, while leaving the carbonyl group intact, is a valuable transformation. For substrates like 2-octenal, which is structurally similar to this compound, catalytic systems have demonstrated high selectivity. For instance, studies on 2-octenal have shown that hydrogenation can yield n-octanal exclusively, indicating that only the C=C bond was reduced. cnr.it The choice of catalyst is crucial; common catalysts for such reductions include palladium, platinum, and nickel. wikipedia.orglibretexts.org The process involves the adsorption of the alkene onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. wikipedia.org However, catalyst deactivation is a significant challenge in the hydrogenation of related compounds like citral (B94496) and its isomer 3,7-dimethyl-2-octenal. researchgate.net Deactivation can be caused by the strong adsorption of decarbonylation products or the formation of oligomeric species on the catalyst surface. researchgate.net

Epoxidation: The epoxidation of the alkene in α,β-unsaturated aldehydes like this compound provides a route to optically active α,β-epoxy aldehydes, which are versatile synthetic intermediates. acs.orgorganic-chemistry.org Asymmetric organocatalytic epoxidation has emerged as a powerful methodology. diva-portal.org These reactions often employ chiral amine catalysts, such as proline derivatives or chiral bisaryl-silyl-protected pyrrolidines, in combination with environmentally benign oxidants like hydrogen peroxide (H₂O₂) or urea-hydrogen peroxide (UHP). acs.orgorganic-chemistry.orgresearchgate.net Research has demonstrated that these methods can achieve high yields, diastereoselectivities, and excellent enantioselectivities (often >94% ee). acs.orgdiva-portal.org The mechanism involves the formation of an iminium ion intermediate from the reaction of the aldehyde with the chiral amine catalyst, which then directs the stereoselective attack of the peroxide. acs.org

Cyclization Reactions: The alkene moiety in this compound can participate in various intramolecular cyclization reactions to form cyclic structures.

Prins Cyclization: In related citronellal (B1669106) derivatives, the Prins cyclization, an acid-catalyzed reaction between an alkene and a carbonyl group, is a well-known transformation used to synthesize p-menthane (B155814) derivatives. thegoodscentscompany.com

Ene Reaction: The carbonyl-ene reaction is another pericyclic process where the alkene (ene) reacts with the carbonyl group (enophile), forming a C-C bond with a concurrent hydrogen shift. acs.org This reaction can be catalyzed by Lewis acids, which enhance the reaction rate primarily by reducing the Pauli repulsion between the reactants' key molecular orbitals. acs.org

Radical Cyclization: Oxidative free-radical cyclizations offer another pathway. For instance, unsaturated dicarbonyl compounds like alkenyl Meldrum's acids undergo Mn(III)-based oxidative cyclization to form cyclohexene (B86901) derivatives. lookchem.com This type of reaction could be adapted for substrates like this compound to produce functionalized cyclic systems.

Table 1: Summary of Transformations of the Alkene Moiety in α,β-Unsaturated Aldehydes

Transformation Reagents/Catalysts Product Type Key Findings & References
Catalytic Hydrogenation H₂, Pd/C, Ni, Pt Saturated Aldehyde (7-Methyl-octanal) Selective reduction of C=C bond is possible. Catalyst deactivation is a challenge. cnr.itwikipedia.orgresearchgate.net
Asymmetric Epoxidation Chiral Pyrrolidine, H₂O₂ α,β-Epoxy Aldehyde High yields and excellent enantioselectivities (>94% ee) can be achieved. acs.orgorganic-chemistry.orgdiva-portal.orgthieme-connect.com
Prins Cyclization Acid Catalyst (e.g., Lewis Acid) Substituted Tetrahydropyran Forms cyclic ethers through reaction of the alkene and aldehyde. thegoodscentscompany.com
Carbonyl-Ene Reaction Lewis Acid Catalyst Substituted Cyclohexenol Intramolecular reaction forming a C-C bond and an alcohol. acs.org
Oxidative Radical Cyclization Mn(OAc)₃, Cu(OAc)₂ Functionalized Cyclohexenes Provides a route to cyclic compounds via radical intermediates. lookchem.com

Industrial Scale-Up Considerations and Process Optimization in this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of numerous factors to ensure safety, efficiency, and cost-effectiveness. asischem.comacs.org

Industrial Synthesis Routes: An industrially advantageous method for producing related terminal olefin aldehydes, such as 7-octenal, is the synthesis from 2,7-octadien-1-ol (B1588117) using a metal catalyst. google.com This approach is favored for its shorter reaction sequence and suitability for large-scale operations compared to methods involving oxidation of the corresponding alcohol. google.com

Scale-Up Challenges: Scaling up chemical processes from the lab to a manufacturing plant is not linear and presents several challenges. acs.orgresearchgate.net

Heat and Mass Transfer: The ratio of surface area to volume decreases significantly as reactor size increases. acs.org This adversely affects heat and mass transfer, making it difficult to control the temperature of exothermic reactions and ensure uniform mixing. acs.orgunimi.it Inadequate heat removal can lead to localized temperature spikes and potentially hazardous thermal runaway events. acs.org

Mixing: Achieving efficient mixing at a large scale is more complex. Poor mixing can result in non-uniform reaction conditions, leading to lower yields and the formation of impurities. researchgate.net

Reactor Choice: The choice between batch and continuous flow reactors is a critical decision. Batch reactors offer versatility but can be difficult to scale up due to heat and mass transfer limitations. unimi.it Continuous flow systems, including microreactors, provide better control over reaction parameters and enhanced safety but may require significant process development. unimi.itannualreviews.org

Process Optimization: Process optimization aims to develop a safe, efficient, and cost-effective manufacturing process. asischem.comgd3services.com Key areas for optimization in this compound production include:

Catalyst Selection and Loading: Identifying a robust and highly selective catalyst is paramount. For hydrogenation reactions, optimizing the catalyst loading (substrate-to-catalyst ratio) is crucial for maximizing conversion while minimizing cost and potential side reactions. acs.org

Reaction Conditions: Parameters such as temperature, pressure, and reaction time must be carefully optimized. For instance, in hydrogenation, increasing pressure can enhance reaction rates but also increases equipment costs and safety concerns. cnr.it

Solvent and Reagent Choice: Utilizing cost-effective, readily available, and environmentally benign solvents and reagents is a primary goal of process chemistry. asischem.comgd3services.com The process may need to be adapted to handle solvents from previous steps without requiring a solvent exchange, which is often impractical on a large scale. acs.org

Purification: Developing an efficient purification strategy is essential. Distillation is a common method for purifying compounds like olefinic aldehydes, but it can be challenging to separate products from closely boiling isomers or impurities. google.com Optimization involves selecting the appropriate distillation column and conditions (e.g., reduced pressure) to achieve the desired purity. google.com

Table 2: Key Parameters for Process Optimization in Aldehyde Production

Parameter Objective Considerations & References
Synthetic Route Shorten the number of steps; use economical starting materials. Routes from diene alcohols are often preferred for industrial scale. google.comgd3services.com
Catalyst High activity, selectivity, and stability; low cost. Catalyst deactivation and recovery are key issues. researchgate.netacs.org
Temperature/Pressure Ensure optimal reaction rate and selectivity while maintaining safety. Avoid conditions leading to thermal runaway or side reactions. cnr.itacs.org
Mixing/Agitation Achieve homogenous reaction mixture for consistent product quality. Agitation speed can affect catalyst particle integrity in slurry reactors. researchgate.net
Downstream Processing High-purity product with minimal waste and cost. Distillation is common but may require optimization to remove isomers. google.com
Reactor Type Safe, efficient, and scalable operation. Continuous flow reactors can offer better control over heat and mass transfer. unimi.itannualreviews.org

Analytical Methodologies for the Detection and Quantification of 7 Methyl 2 Octenal

Advanced Chromatographic Techniques

Chromatography is a fundamental technique for separating and identifying components within a mixture. For a volatile compound like 7-methyl-2-octenal, gas chromatography is particularly well-suited, while high-performance liquid chromatography can be adapted for its analysis, often after derivatization. Chiral chromatography is essential for separating its enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used method for the analysis of volatile and semi-volatile compounds, making it ideal for this compound. researchgate.net The sample is first vaporized and introduced into a gas chromatograph, where it is separated based on its boiling point and affinity for the stationary phase within the column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Protocols for the analysis of aldehydes like this compound often involve headspace sampling techniques, such as headspace solid-phase microextraction (HS-SPME), to extract and concentrate the volatile compounds from the sample matrix before injection into the GC-MS system. mdpi.com The choice of the stationary phase in the GC column is critical for achieving good separation. A common approach involves using a non-polar or mid-polar column. The temperature program of the GC oven is carefully controlled to optimize the separation of the target analyte from other compounds in the sample. nih.gov For instance, a typical temperature program might start at a low temperature (e.g., 40°C) and gradually increase to a higher temperature (e.g., 240°C) to elute compounds with different boiling points. mdpi.com

The mass spectrometer provides a mass spectrum for each separated compound, which serves as a chemical fingerprint. For this compound, the mass spectrum would show a characteristic fragmentation pattern that can be compared to spectral libraries for positive identification. sun.ac.za

Table 1: Illustrative GC-MS Parameters for Aldehyde Analysis

ParameterTypical Setting
Injection Mode Splitless
Injector Temperature 250 °C
Column DB-5ms (or equivalent)
Carrier Gas Helium
Oven Program 40°C (hold 2 min), ramp to 240°C at 6°C/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-350

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) is another versatile technique for the separation and quantification of chemical compounds. wikipedia.org While GC-MS is generally preferred for volatile aldehydes, HPLC can be effectively used, particularly after derivatization. rsc.orgmdpi.com Aldehydes and ketones can be reacted with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form stable, non-volatile hydrazones that are readily detectable by UV-Vis detectors. rsc.orgpsu.edu

The separation in HPLC is achieved by passing the sample through a column packed with a stationary phase, propelled by a liquid mobile phase under high pressure. wikipedia.org For the analysis of DNPH-derivatized aldehydes, reversed-phase HPLC is commonly employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. mdpi.compsu.edu The gradient elution, where the composition of the mobile phase is changed over time, allows for the separation of a wide range of derivatives with different polarities. mdpi.com The detection is typically performed using a UV-Vis detector set at a wavelength where the hydrazones exhibit maximum absorbance. psu.edu

Table 2: Example HPLC Conditions for Aldehyde-DNPH Derivatives

ParameterTypical Setting
Column C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and water
Flow Rate 1.0 mL/min
Detector UV-Vis at 365 nm
Injection Volume 20 µL

Chiral Chromatography for Enantiomeric Separation

Since this compound possesses a chiral center at the seventh carbon, it can exist as two enantiomers (R and S forms). These enantiomers may exhibit different biological activities and sensory properties. Chiral chromatography is a specialized technique used to separate these enantiomers. gcms.cz This is typically achieved using a chiral stationary phase (CSP) in either gas chromatography or HPLC.

In chiral GC, the column is coated with a chiral selector, often a derivative of cyclodextrin. gcms.cznih.gov The enantiomers of this compound will interact differently with the chiral stationary phase, leading to different retention times and thus their separation. nih.gov The selection of the appropriate chiral column and the optimization of the temperature program are crucial for achieving baseline separation of the enantiomers. nih.gov

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation and characterization of molecules like this compound. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy help to identify functional groups and conjugated systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. organicchemistrydata.org Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide a complete picture of the molecule's connectivity.

The ¹H NMR spectrum of this compound would show distinct signals for each type of proton in the molecule. The aldehydic proton would appear at a characteristic downfield chemical shift (typically around 9-10 ppm). Protons on the double bond would resonate in the olefinic region (around 5-7 ppm). The methyl groups would give signals in the upfield region (around 0.9-1.2 ppm), and the splitting patterns of these signals (e.g., doublet, triplet, multiplet) would provide information about the number of neighboring protons.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the aldehyde would have a characteristic chemical shift in the range of 190-200 ppm. libretexts.org The carbons of the double bond would appear between 100 and 150 ppm. The aliphatic carbons, including the methyl groups, would be found in the upfield region of the spectrum. spectrabase.comspectrabase.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (CHO)9.5194
C2 (=CH)6.1135
C3 (=CH)6.8158
C4 (CH₂)2.232
C5 (CH₂)1.527
C6 (CH₂)1.339
C7 (CH)1.828
C8 (CH₃)0.922
C9 (CH₃)0.922

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. vscht.cz For this compound, the IR spectrum would show a strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde, typically around 1685-1705 cm⁻¹ for an α,β-unsaturated aldehyde. libretexts.orgopenstax.org Another characteristic feature would be the C-H stretch of the aldehyde proton, which appears as a medium-intensity band around 2720 cm⁻¹. openstax.org The C=C double bond stretch would be observed around 1640 cm⁻¹, and the C-H stretches of the aliphatic parts of the molecule would appear below 3000 cm⁻¹. vscht.czlibretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems in a molecule. libretexts.orgsci-hub.se Since this compound is an α,β-unsaturated aldehyde, it has a conjugated system of a double bond and a carbonyl group. This conjugation results in a characteristic absorption in the UV region. The π → π* transition of the conjugated system would be expected to show a strong absorption maximum (λmax) around 220-250 nm. A weaker n → π* transition of the carbonyl group would be observed at a longer wavelength, typically above 300 nm. sci-hub.se The exact position of these absorptions can be influenced by the solvent used for the measurement. hkust.edu.hk

Table 4: Characteristic Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Absorption
IR Spectroscopy C=O stretch: ~1690 cm⁻¹Aldehyde C-H stretch: ~2720 cm⁻¹C=C stretch: ~1640 cm⁻¹
UV-Vis Spectroscopy λmax (π → π): ~225 nmλmax (n → π): ~320 nm

Sampling and Sample Preparation for Trace Analysis in Environmental and Biological Matrices

The accurate detection and quantification of this compound at trace levels in complex environmental and biological samples present significant analytical challenges. Its volatility, reactivity, and potential for low concentration necessitate sophisticated and optimized sampling and sample preparation techniques. The primary goals of these methods are to efficiently extract the analyte from the matrix, concentrate it to detectable levels, eliminate interfering substances, and ensure its stability prior to instrumental analysis, typically gas chromatography-mass spectrometry (GC-MS).

A common strategy for volatile aldehydes involves headspace extraction, where the vapor phase above the sample is analyzed. This minimizes interference from non-volatile matrix components. Solid-phase microextraction (SPME) is a frequently employed technique that combines sampling and preconcentration into a single, solvent-free step. sci-hub.rutandfonline.com Furthermore, due to the inherent reactivity of the aldehyde functional group, derivatization is often essential to enhance stability and improve chromatographic performance and detection sensitivity. semanticscholar.orgmdpi.com

Environmental Matrices

Analysis of this compound in environmental samples like air and water requires methods capable of detecting nano- to microgram levels.

For aqueous samples such as seawater or industrial effluent, headspace solid-phase microextraction (HS-SPME) is a preferred method. sci-hub.ru The process involves placing the water sample in a sealed vial, sometimes with added salt to increase the analyte's vapor pressure, and exposing an SPME fiber to the headspace. The choice of fiber coating is critical for efficient extraction. For unsaturated aldehydes, coatings such as Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) have proven effective. sci-hub.runih.gov To overcome the challenges of low concentration and high reactivity, derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is widely adopted. researchgate.netnih.gov This reaction converts the aldehyde into a more stable and less polar oxime derivative, which is more amenable to GC analysis and can be detected with high sensitivity using an electron capture detector (ECD) or mass spectrometry. nih.gov The derivatization can be performed directly in the aqueous solution before extraction or on the SPME fiber itself by pre-loading the fiber with the derivatizing agent. nih.govnih.gov

For air analysis, indirect sampling methods using derivatization are standard. mdpi.com Air can be bubbled through a solution containing a derivatizing agent like 2,4-dinitrophenylhydrazine (DNPH) or PFBHA, or drawn through a cartridge coated with the reagent. mdpi.com This traps and stabilizes the aldehyde for subsequent elution and analysis.

Table 1: SPME Conditions for Aldehyde Analysis in Aqueous & Air Samples

ParameterConditionRationale & FindingsSource(s)
Fiber Coating Poly(dimethylsiloxane)/divinylbenzene (PDMS/DVB)Demonstrated superior extraction efficiency for various aldehydes compared to other coatings like PDMS or CAR-PDMB. sci-hub.runih.gov
Derivatization Agent O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)Forms stable oximes, enhancing thermal stability and allowing for highly sensitive detection (femtogram levels). nih.govresearchgate.netnih.gov
Extraction Type Headspace SPME (HS-SPME) with on-fiber or in-solution derivatizationMinimizes matrix interference. On-fiber derivatization provides a fast and efficient one-step process. In-solution derivatization followed by liquid-phase SPME can offer higher sensitivity for some aldehydes. nih.govnih.gov
Extraction Temperature 75-80 °COptimizes the partitioning of semi-volatile aldehydes into the headspace for efficient fiber adsorption. sci-hub.runih.gov
Extraction Time 15-30 minSufficient time to allow for analyte equilibration between the sample headspace and the SPME fiber. sci-hub.runih.gov

Biological Matrices

The analysis of this compound in biological matrices such as blood, plasma, urine, or tissue is complicated by the presence of high concentrations of proteins, lipids, and other potential interferents. researchgate.net Headspace analysis is particularly valuable in this context.

For liquid samples like blood plasma or urine, HS-SPME coupled with GC-MS is a robust technique. semanticscholar.orgjst.go.jp Samples are typically placed in a headspace vial, often with the addition of an internal standard, and heated to facilitate the release of volatile compounds. jst.go.jp The presence of lipids and proteins in samples like serum can affect the headspace concentration of aldehydes by binding to them, a phenomenon known as the matrix effect. researchgate.net Sample preparation may include protein denaturation to release bound analytes. researchgate.net Derivatization with PFBHA is highly effective for trace aldehyde analysis in biological fluids, with methods developed for quantifying C3-C9 aldehydes in exhaled breath and urine. semanticscholar.orgmdpi.com Limits of detection in the nanomolar range have been achieved using this approach. semanticscholar.org

Dynamic headspace (DHS), also known as purge-and-trap, is another powerful technique for biological samples. jst.go.jp In DHS, an inert gas is passed through the sample, stripping the volatile analytes, which are then concentrated on a sorbent trap. This method can offer higher recovery rates than SPME for certain volatiles because it is an exhaustive extraction rather than an equilibrium-based one. jst.go.jp The trapped compounds are then thermally desorbed into the GC-MS system. This method has been successfully used to profile a wide range of volatiles, including aldehydes, in blood plasma. jst.go.jp

In tissue analysis, the sample must first be homogenized. The resulting homogenate can then be treated as a liquid sample and subjected to HS-SPME or DHS analysis. For instance, the analysis of aldehydes in marine diatoms and oyster tissues has been successfully performed using HS-SPME after homogenization. sci-hub.rumdpi.com

Table 2: Sample Preparation Techniques for Aldehydes in Biological Fluids

TechniqueMatrixSample Preparation StepsDerivatization AgentKey FindingsSource(s)
HS-SPME-GC-MS Blood Plasma, Urine, Exhaled BreathSample placed in vial, addition of internal standard, heating (e.g., 50°C), headspace extraction with DVB/CAR/PDMS or PDMS/DVB fiber.PFBHA (on-fiber or in-solution)High sensitivity (LODs in the low nmol/L to pmol/L range). Effective for profiling volatile C3-C9 aldehydes. semanticscholar.orgjst.go.jpmdpi.com
Dynamic Headspace (DHS)-GC-MS Blood PlasmaSample incubation (e.g., 50°C), purging with inert gas (e.g., Helium), trapping on sorbent (e.g., Tenax), thermal desorption.Not always required but can be used.Provides higher recovery for some volatiles compared to SPME. Allows for analysis of a broad range of volatiles. jst.go.jp
Liquid-Phase Microextraction (LPME) BloodUltrasound-assisted headspace extraction with in-drop derivatization in an organic solvent microdrop.DNPHIntegrates extraction and derivatization; LODs for aldehydes achieved at sub-micromolar levels. mdpi.com
LC-ESI-MS/MS Red Blood CellsCell lysis, reduction with Sodium borohydride (B1222165) (NaBH₄), acid hydrolysis.None (post-hydrolysis analysis)Used to quantify protein adducts formed from reactions with aldehydes like 2-octenal (B7820987). researchgate.net

Ecological and Biological Interactions of 7 Methyl 2 Octenal and Analogues Non Human, Non Clinical Studies

Occurrence of Structurally Related Aldehydes in Biological Systems

Structurally related aldehydes are prevalent across different biological kingdoms, functioning as key components of volatile organic compound (VOC) profiles in plants, fungi, and microorganisms. nih.govresearchgate.netmdpi.com Their production is often linked to metabolic processes, both primary and secondary, and can be indicative of specific species or metabolic states. researchgate.netoup.com

A primary route for the biosynthesis of unsaturated aldehydes in higher plants is the lipoxygenase (LOX) pathway. mdpi.comuliege.be This pathway is typically activated in response to tissue damage caused by biotic or abiotic stresses. mdpi.com The process begins with the release of polyunsaturated fatty acids (PUFAs), such as linoleic acid and α-linolenic acid, from cell membranes. mdpi.comacs.org

The key steps in the LOX pathway are:

Dioxygenation: The enzyme lipoxygenase (LOX) catalyzes the insertion of molecular oxygen into the fatty acid chain, forming a fatty acid hydroperoxide. mdpi.comtubitak.gov.tr Depending on the enzyme's specificity, this can produce 9- or 13-hydroperoxides. mdpi.com

Cleavage: The hydroperoxide lyase (HPL) enzyme then cleaves these unstable hydroperoxides. acs.org This cleavage results in the formation of short-chain volatile aldehydes (typically C6 or C9) and a corresponding oxo-acid. mdpi.comuliege.be For example, the cleavage of 13-hydroperoxides from linolenic acid produces (Z)-3-hexenal. uliege.be

Isomerization and Modification: The initially formed aldehydes can be further modified. For instance, (Z)-3-hexenal can spontaneously or enzymatically isomerize to the more stable (E)-2-hexenal, known as "leaf aldehyde". uliege.be These aldehydes can also be reduced to their corresponding alcohols by alcohol dehydrogenase. tubitak.gov.tr

This cascade produces a group of compounds collectively known as Green Leaf Volatiles (GLVs), which are responsible for the characteristic smell of freshly cut grass and damaged leaves. mdpi.comacs.org In some bacteria, the biosynthesis of the tripyrrolic antibiotic prodigiosin (B1679158) has been proposed to start from 2-octenal (B7820987), which undergoes enzymatic modification and cyclization. rsc.org

Volatile organic compounds are low molecular weight molecules that easily evaporate and diffuse through the environment, acting as chemical signals. nih.govasm.org Aldehydes are a significant class of VOCs found in the emissions of a wide array of organisms. researchgate.nettandfonline.com

Plants: Plants release a complex bouquet of VOCs in response to environmental stimuli, such as herbivory or pathogen attack. nih.govfrontiersin.org The LOX pathway contributes significantly to this profile, producing C6-aldehydes like hexanal (B45976) and (E)-2-hexenal. msu.edu These compounds are characteristic of disrupted plant tissue. msu.edu

Fungi: Fungi are prolific producers of VOCs, with profiles that can be species-specific. mdpi.com Fungal VOCs are dominated by alcohols, benzenoids, and aldehydes. researchgate.net For instance, phytotoxic effects have been associated with fungal volatiles such as trans-2-octenal. nih.gov The production of these compounds can be influenced by interactions with other microbes. mdpi.com

Microorganisms: Bacteria also contribute to the environmental load of volatiles, though their profiles are often richer in alkenes, ketones, and terpenes compared to the aldehyde-heavy emissions of fungi. researchgate.net Microbial VOCs are byproducts of various metabolic pathways, including the degradation of fatty acids, which can yield aldehydes and aliphatic alcohols. nih.gov

The following table summarizes the occurrence of representative unsaturated aldehydes in different organisms.

Organism TypeExample OrganismsRepresentative AldehydesPrimary Biosynthesis RouteReference(s)
Plants Tomato, Apple, Green Leaves(E)-2-Hexenal, Hexanal, (Z)-3-HexenalLipoxygenase (LOX) Pathway tubitak.gov.trmsu.edu
Fungi Trichoderma spp., Penicillium spp.trans-2-Octenal, 1-Octen-3-olFatty Acid Metabolism mdpi.comnih.gov
Bacteria Staphylococcus spp., Serratia spp.2-OctenalFatty Acid/Amino Acid Catabolism nih.govrsc.org
Insects Stink Bugs (Nezara viridula), Pirate Bugs (Orius spp.)(E)-2-Octenal, (E)-2-DecenalMetathoracic/Dorsal Abdominal Gland Secretions sci-hub.seresearchgate.netembrapa.br

Biosynthesis Pathways of Analogous Unsaturated Aldehydes (e.g., Lipoxygenase Pathway)

Role in Chemical Ecology and Interspecies Communication

Unsaturated aldehydes serve as potent semiochemicals—chemicals that mediate interactions between organisms. Their function can vary dramatically depending on the context and the receiving organism, acting as attractants, repellents, or alarm signals. hebmu.edu.cnfrontiersin.org

In the invertebrate world, aldehydes are crucial components of chemical communication systems.

Attractancy: In some species, these compounds act as pheromones, facilitating aggregation or mating. For the minute pirate bug Orius sauteri, a blend of (E)-2-octenal and (E)-2,7-octadienal functions as a sex pheromone that attracts males. sci-hub.se Similarly, aldehydes like octanal (B89490) and (E)-2-octenal are part of the aggregation pheromone blend for codling moth larvae (Cydia pomonella). hebmu.edu.cn Parasitoid wasps that prey on stink bugs are attracted to aldehydes like (E)-2-hexenal and (E)-2-decenal, using them as kairomones to locate their hosts. embrapa.br

Repellency and Defense: The same or similar compounds often serve a defensive role. Many Heteropteran insects, including various species of stink bugs, release blends containing (E)-2-octenal and (E)-2-decenal from their metathoracic scent glands when disturbed. researchgate.netembrapa.brcuni.cz These secretions act as effective repellents against predators. embrapa.br

Beyond simple attraction or repulsion, unsaturated aldehydes can modulate more complex behaviors in insects.

Oviposition: The choice of an oviposition site is critical for insect reproductive success, and VOCs play a key role in this decision. Straight-chain aldehydes, including (E)-2-octenal and (E)-2-nonenal, have been identified as oviposition attractants for the Indian meal moth (Plodia interpunctella). mdpi.com Conversely, certain fungal volatiles can deter oviposition; for example, 1-octen-3-ol, a related C8 compound, acts as an oviposition deterrent for the spotted-wing drosophila (Drosophila suzukii), likely signaling a substrate infested with microbes. senasica.gob.mx For the mosquito Aedes aegypti, (E)-2-octenal is among the VOCs associated with resources used to locate suitable oviposition sites. researchgate.net

Alarm Responses: When an insect is attacked, it may release an alarm pheromone to warn conspecifics of danger, prompting them to disperse or adopt defensive postures. In the green capsid bug (Lygocoris pabulinus), sex pheromone emission is inhibited by its alarm pheromone, hexyl butanoate, demonstrating the interplay between different chemical signals. wur.nl For the pirate bug Orius sauteri, high concentrations of (E)-2-octenal alone evoke a dispersal response, consistent with an alarm function. sci-hub.se Tridecane, often found alongside aldehydes in stink bug secretions, can also function as an alarm pheromone in a dose-dependent manner. embrapa.br

The following table details the behavioral effects of selected aldehydes on various invertebrate species.

CompoundTarget Invertebrate SpeciesBehavioral EffectFunctionReference(s)
(E)-2-Octenal Orius sauteri (Minute Pirate Bug)Attraction (in blend), Dispersal (alone at high conc.)Sex Pheromone, Alarm Pheromone sci-hub.se
(E)-2-Octenal Cimex lectularius (Bedbug)AggregationAggregation Pheromone hebmu.edu.cn
(E)-2-Octenal Aedes aegypti (Mosquito)Oviposition Site LocationKairomone researchgate.net
(E)-2-Octenal Plodia interpunctella (Indian Meal Moth)Oviposition AttractionKairomone mdpi.com
(E)-2-Decenal Pallantia macunaima (Stink Bug)Defense/RepellencyAllomone researchgate.net
(E)-2-Hexenal Telenomus spp. (Parasitoid Wasp)AttractionKairomone embrapa.br

Microorganisms are fundamental contributors to the complex mixture of volatile compounds found in any given environment. researchgate.netoup.com Through their diverse metabolic activities, they transform substrates into a wide array of VOCs, including aldehydes. nih.gov The synthesis of these compounds is linked to both primary metabolism (e.g., degradation of sugars and fatty acids) and secondary metabolism. researchgate.net

For example, the degradation of fatty acids through pathways like β-oxidation produces intermediates that can be converted into aldehydes and alcohols. nih.gov The fermentation of sugars leads to precursors for alcohols and acidic compounds, while the catabolism of amino acids can also result in volatile aldehydes. nih.govfrontiersin.org The specific profile of emitted volatiles can be unique to a microbial species or even a particular strain, and these chemical signatures play a crucial role in microbe-microbe and microbe-host interactions, such as inhibiting the growth of competing fungi or attracting insect vectors. nih.govmdpi.comasm.org

Influence on Insect Behavior (e.g., Oviposition, Alarm Responses)

Mechanisms of Biological Activity at the Molecular and Cellular Level (Excluding Clinical Human Data)

The biological activities of 7-Methyl-2-octenal and its analogues, particularly α,β-unsaturated aldehydes, are multifaceted, engaging with cellular structures and signaling pathways at a fundamental level. Research in non-human, non-clinical models has elucidated several key mechanisms, including the disruption of bacterial communication, direct antimicrobial actions, and the induction of cellular stress responses.

Quorum Sensing Modulation in Bacterial Systems

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to monitor their population density and coordinate collective behaviors, such as virulence and biofilm formation. cam.ac.ukmdpi.comoup.com This communication is mediated by small signaling molecules called autoinducers. nih.govscielo.br The disruption of QS, a strategy known as quorum quenching (QQ), is a significant area of research as it offers a way to control bacterial pathogenicity without exerting selective pressure that leads to resistance. mdpi.comnih.gov

Quorum quenching can be achieved by inhibiting the synthesis of signal molecules, enzymatically degrading them, or blocking the signal receptors. nih.govscielo.br While direct studies on this compound's role in quorum sensing are not prominent, research on other aldehydes and plant-derived compounds suggests that molecules of this nature can interfere with QS pathways. For instance, certain phenolic aldehydes have demonstrated significant quorum sensing inhibitory (QSI) effects. mdpi.com The primary signaling molecules in many Gram-negative bacteria are N-acyl-homoserine lactones (AHLs). nih.govnih.gov Enzymes that degrade these AHLs, such as lactonases and acylases, are key tools in quorum quenching. nih.govmdpi.com Furthermore, other signaling molecules like unsaturated fatty acids have been shown to affect quorum sensing. dntb.gov.ua Given that α,β-unsaturated aldehydes share structural features with some of these modulatory molecules, it is plausible that they could interact with QS systems, though specific research on this compound is required to confirm this hypothesis.

Antimicrobial Properties against Non-Human Pathogens

The α,β-unsaturated aldehyde class of compounds, which includes this compound, is known for broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. oup.comnih.gov The effectiveness of these aldehydes is linked to the presence of the α,β-double bond and the length of the carbon chain. oup.comnih.gov Studies have shown that unbranched α,β-unsaturated aldehydes tend to have greater germistatic activity, while those with α-alkyl substitutions exhibit stronger germicidal effects. nih.gov

The primary mechanism of antibacterial action involves the disruption of the bacterial cell membrane. researchgate.net Research on various 2-alkenals, including the analogue (E)-2-octenal, indicates that these compounds cause a significant perturbation of the lipid fraction of the plasma membrane. researchgate.net This disruption increases membrane permeability, allowing the aldehydes to penetrate the bacterial cells and interact with intracellular targets, ultimately leading to cell death. researchgate.netplos.org

While some studies indicate that (E)-2-octenal was almost inactive against certain ATCC bacterial strains, other related unsaturated aldehydes have shown significant efficacy against various pathogens. oup.com The antimicrobial activity of these compounds is considered part of the natural chemical defense mechanism in plants against invading microorganisms. researchgate.net

Compound ClassSpecific AnalogueObserved Antimicrobial FindingSource(s)
α,β-Unsaturated Aldehydes(E)-2-OctenalReported as almost inactive against tested ATCC bacterial strains in one study. oup.com
α,β-Unsaturated Aldehydes(E)-2-Eptenal, (E)-2-Nonenal, (E,E)-2,4-DecadienalDemonstrated antimicrobial activity against various ATCC and clinically isolated bacterial strains causing human intestinal and respiratory infections. oup.com
α,β-Unsaturated AldehydesCinnamaldehyde (B126680)Showed high activity against coliform bacteria, including Escherichia coli. tandfonline.com
α,β-Unsaturated AldehydesGeneral ClassPossess a broad antimicrobial spectrum against bacteria, yeast, and fungi, acting by perturbing the cell membrane. nih.govresearchgate.net
Table 1: Summary of research findings on the antimicrobial properties of α,β-unsaturated aldehydes against non-human pathogens.

Oxidative Stress Responses and Antioxidant Activities in Non-Mammalian Models

Contrary to functioning as direct antioxidants, α,β-unsaturated aldehydes like this compound are often products of lipid peroxidation and are considered mediators of oxidative stress. nih.govacs.org In biological systems, reactive oxygen species (ROS) can trigger the degradation of polyunsaturated fatty acids, which generates a variety of reactive aldehydes. nih.govnih.gov These aldehydes are potent electrophiles that can react with cellular nucleophiles, such as the side chains of cysteine, histidine, and lysine (B10760008) residues in proteins, leading to a condition known as protein carbonylation and potential loss of protein function. nih.govunimi.it

Compound Class / MoleculeInteractionBiological ConsequenceSource(s)
α,β-Unsaturated AldehydesReact with protein nucleophiles (cysteine, histidine, lysine).Causes protein carbonylation, potentially altering protein function and inducing oxidative stress. nih.govacs.org
α,β-Unsaturated AldehydesMetabolized by Aldehyde Dehydrogenases (ALDHs).Detoxification of aldehydes to less reactive carboxylic acids; ALDH upregulation is a key stress response. nih.gov
α,β-Unsaturated AldehydesReduced by Aldose Reductase.Detoxification of aldehydes to less toxic alcohols as part of the cellular stress response. arxiv.org
α,β-Unsaturated AldehydesForms adducts with Glutathione (GSH).Neutralizes the reactive aldehyde but can lead to the depletion of cellular GSH, increasing oxidative burden. unimi.it
Table 2: Summary of interactions between α,β-unsaturated aldehydes and cellular components involved in oxidative stress responses in non-mammalian models.

Environmental Fate and Atmospheric Chemistry of 7 Methyl 2 Octenal

Atmospheric Reactivity and Degradation Kinetics

Once in the troposphere, 7-Methyl-2-octenal is subject to degradation by several key atmospheric oxidants and solar radiation. conicet.gov.arconicet.gov.ar Its atmospheric lifetime is dictated by the rates of these reactions, which include ozonolysis, reaction with hydroxyl (OH) and nitrate (B79036) (NO₃) radicals, and photolysis. conicet.gov.arconicet.gov.ar

The reaction with ozone (O₃) is a significant removal mechanism for unsaturated aldehydes. The process begins with the electrophilic addition of ozone across the carbon-carbon double bond, forming an unstable primary ozonide intermediate. mdpi.com This intermediate rapidly decomposes, cleaving the double bond and yielding two primary fragments: a carbonyl and a stabilized Criegee intermediate. mdpi.com

For the analog (E)-2-octenal, chamber studies have identified the major products and their molar yields. mdpi.comresearchgate.netconicet.gov.ar The cleavage of the C=C bond results in the formation of glyoxal (B1671930) and hexanal (B45976). researchgate.netconicet.gov.ar The reaction can be generalized as follows:

CH₃(CH₂)₄CH=CHCHO + O₃ → CH₃(CH₂)₄CHO (Hexanal) + OHCCHO (Glyoxal)

Detailed product yield studies from the ozonolysis of (E)-2-octenal have quantified the formation of these primary products. researchgate.net

Table 1: Molar Product Yields from the Ozonolysis of (E)-2-Octenal

ProductChemical FormulaMolar Yield (%)Reference
HexanalC₆H₁₂O39 ± 3 researchgate.netconicet.gov.ar
GlyoxalC₂H₂O₂41 ± 3 researchgate.netconicet.gov.ar

The atmospheric lifetime of this compound with respect to ozonolysis is dependent on the ambient ozone concentration, which can vary significantly. conicet.gov.ar In areas with elevated ozone, this pathway can be a dominant degradation route. conicet.gov.ar

Hydroxyl (OH) Radicals: During daylight hours, the primary atmospheric cleansing agent is the hydroxyl radical. The reaction with OH radicals is a major degradation pathway for unsaturated aldehydes. conicet.gov.arrsc.org The reaction proceeds mainly through the addition of the OH radical to the C=C double bond. For trans-2-octenal, the rate constant for this reaction has been determined experimentally. researchgate.net

Nitrate (NO₃) Radicals: In the late evening and at night, when photolytic processes cease and OH radical concentrations are low, the nitrate radical becomes a crucial oxidant. conicet.gov.ar The reaction with NO₃ is a dominant nighttime loss process for unsaturated aldehydes. rsc.orgresearchgate.net Studies on analogous compounds suggest the reaction involves NO₃ addition to the double bond and H-atom abstraction from the aldehydic group, leading to the formation of products like unsaturated peroxynitrates. conicet.gov.aracs.org

The table below summarizes the experimentally determined reaction rate constants for the primary analog, trans-2-octenal, with these key tropospheric radicals.

Table 2: Reaction Rate Constants for trans-2-Octenal with Tropospheric Radicals at 298 K

RadicalRate Constant (cm³ molecule⁻¹ s⁻¹)Atmospheric SignificanceReference
Hydroxyl (OH)(4.05 ± 0.25) × 10⁻¹¹Major Daytime Sink researchgate.net
Nitrate (NO₃)(5.6 ± 2.3) × 10⁻¹⁵Major Nighttime Sink acs.org

Based on these rates, the atmospheric lifetime of this compound is estimated to be on the order of a few hours during the day (due to OH reaction and photolysis) and several hours at night (due to NO₃ reaction). rsc.org

Unsaturated aldehydes can absorb ultraviolet radiation present in the troposphere (λ > 290 nm), leading to their photodissociation. conicet.gov.arcopernicus.org This process is an important degradation pathway, particularly for aldehydes, and can compete with OH radical-initiated oxidation during the day. conicet.gov.arresearchgate.net

Reactions with Hydroxyl and Nitrate Radicals in the Troposphere

Environmental Partitioning and Distribution

The way this compound is distributed among different environmental compartments—air, water, soil, and biota—is governed by its physical and chemical properties.

Air-Water Exchange: The partitioning of a chemical between the atmosphere and a body of water is described by its Henry's Law constant (H). viu.ca A higher value indicates a greater tendency for the compound to reside in the gas phase. For trans-2-octenal, the Henry's Law constant has been reported as 1.3 x 10¹ M atm⁻¹. noaa.gov This value, combined with its low miscibility in water, suggests that this compound will primarily partition into the atmosphere from aqueous systems. chemicalbook.com

A significant aspect of the environmental fate of this compound is its potential to contribute to the formation of Secondary Organic Aerosol (SOA). SOA is formed when volatile organic compounds are oxidized in the atmosphere to form lower volatility products that can partition from the gas phase to the particle phase. conicet.gov.arconicet.gov.arconicet.gov.ar

The oxidation of unsaturated aldehydes, through both ozonolysis and radical reactions, produces a variety of oxygenated compounds. conicet.gov.ar For example, the ozonolysis product glyoxal is a well-known SOA precursor that can undergo self-reactions and oligomerization in the aerosol aqueous phase, contributing to particle mass. acs.org The gas-phase and aqueous-phase oxidation of these aldehydes are recognized as pathways to SOA formation. conicet.gov.ar The slightly higher molecular weight and hydrophobicity of this compound compared to 2-octenal (B7820987) may enhance its partitioning to an existing organic aerosol phase. The formation of SOA from VOCs like this compound has implications for air quality, climate, and human health.

Table of Mentioned Compounds

Air-Water and Air-Soil Exchange Dynamics

Ecological Impact of Environmental Transformation Products

The atmospheric transformation of this compound, primarily through reactions with ozone (O₃) and hydroxyl radicals (•OH), leads to the formation of a variety of smaller, more oxidized compounds. While direct ecotoxicological data for the transformation products of this compound are not extensively documented, the ecological impact can be inferred from the known effects of analogous compounds produced from the degradation of other volatile organic compounds (VOCs). The transformation products often include smaller aldehydes, carboxylic acids, and potentially secondary organic aerosols (SOAs). nih.gov

The intermediates of photooxidation of VOCs frequently include toxic compounds like various aldehydes and carboxylic or dicarboxylic acids. nih.gov These substances can have both immediate and long-term negative effects on ecosystems. For instance, the water-soluble products from the photodegradation of some VOCs have demonstrated significant acute toxicity to aquatic organisms such as Daphnia magna. nih.gov Furthermore, some degradation products have been shown to be genotoxic. nih.gov

Aldehydes, as a class of compounds, are recognized for their reactivity with biological molecules, which can lead to toxicity. researchgate.net The atmospheric degradation of larger unsaturated aldehydes can result in the formation of smaller, more volatile aldehydes and other oxygenated compounds. researchgate.net These products can contribute to the formation of photochemical smog and acid rain, indirectly impacting vegetation and aquatic environments. mdpi.com

Secondary organic aerosols (SOAs) are a significant class of transformation products formed from the atmospheric oxidation of VOCs like this compound. copernicus.orgcopernicus.org The chemical composition and, consequently, the ecological impact of these aerosols can vary depending on the precursor compound and atmospheric conditions. copernicus.org For example, SOA generated from different hydrocarbons exhibit a range of oxidative potential, which is a measure of their ability to cause oxidative stress in organisms. copernicus.org This oxidative stress can lead to cellular damage and adverse health effects in various organisms.

The ecological ramifications of these transformation products extend to their potential to disrupt chemical communication in ecosystems. Many organisms rely on specific VOCs for processes like mating, foraging, and defense. The degradation of these signaling compounds, such as this compound, and the introduction of new, potentially interfering compounds can disrupt these finely tuned ecological interactions. researchgate.net

The table below outlines the potential ecotoxicological effects of compound classes that are representative of the transformation products of this compound.

Table 1: Potential Ecotoxicological Effects of Transformation Product Classes

Transformation Product Class Potential Ecological Impacts
Smaller Aldehydes Acute toxicity to aquatic invertebrates; potential for genotoxicity; contribution to photochemical smog. nih.gov
Carboxylic Acids Contribution to acid deposition (acid rain), which can lower the pH of soil and water bodies, affecting aquatic life and vegetation. mdpi.com

| Secondary Organic Aerosols (SOAs) | Can cause oxidative stress in organisms; may contribute to respiratory issues in terrestrial animals; can alter light scattering in the atmosphere, affecting plant growth. copernicus.org |

Structure Activity Relationship Sar and Computational Studies of 7 Methyl 2 Octenal

Correlating Molecular Structure with Biological Function

The specific arrangement of atoms and functional groups within the 7-Methyl-2-octenal molecule dictates its interactions with biological systems. Key structural features include the α,β-unsaturated aldehyde moiety and the branched alkyl chain, which together define its electronic and steric properties.

The semiochemical activity of this compound is largely governed by a combination of electronic and steric factors. The α,β-unsaturated aldehyde functional group is a critical feature, creating an electron-deficient system that is susceptible to nucleophilic attack. nih.govfrontiersin.org This reactivity is fundamental to its biological interactions. nih.gov The aldehyde group itself can participate in electrostatic interactions and is crucial for binding with target receptors. oup.com

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates gene expression, including virulence factors. nih.govplos.org Compounds like this compound, which possess an α,β-unsaturated aldehyde structure, are known to interfere with this process. nih.gov The primary mechanism for this inhibition is the function of the α,β-unsaturated carbonyl group as a Michael acceptor. frontiersin.orgnih.gov

This structural feature allows the molecule to react with nucleophilic residues, such as cysteine or lysine (B10760008), on key QS regulatory proteins. frontiersin.orgrsc.org For example, studies on cinnamaldehyde (B126680) and its analogs, which share the α,β-unsaturated aldehyde motif, have shown they can inhibit QS in Vibrio spp. by targeting the transcriptional regulatory protein LuxR. nih.govplos.org The covalent modification of LuxR via a Michael addition reaction impairs its ability to bind to DNA, thereby downregulating the expression of virulence genes. frontiersin.orgnih.gov The key structural elements identified as critical for this activity are the α,β-unsaturated acyl group, a connected hydrophobic moiety, and a partial negative charge, all of which are present in this compound. nih.gov

Electronic and Steric Effects on Semiochemical Activity

Computational Chemistry and Molecular Modeling

Computational methods provide powerful tools for investigating the properties and interactions of this compound at a molecular level, offering insights that can be difficult to obtain through experimental means alone.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the electronic properties of molecules like this compound. arabjchem.orgchemrxiv.org These calculations can elucidate the distribution of electrons within the molecule and predict its reactivity. Key parameters calculated include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). arabjchem.orgchemrxiv.org

The E_HOMO is related to the molecule's ability to donate electrons, while the E_LUMO relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = E_LUMO - E_HOMO) is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. chemrxiv.org For α,β-unsaturated aldehydes, these calculations can quantify the electrophilicity of the carbon-carbon double bond and the carbonyl carbon, providing a theoretical basis for their reactivity as Michael acceptors. maynoothuniversity.ie

Table 1: Representative Quantum Chemical Properties for an α,β-Unsaturated Aldehyde Note: This table presents illustrative data for a representative compound, crotonaldehyde, to demonstrate the types of parameters calculated, as specific values for this compound are not readily available in published literature. All energy values are in Hartrees (a.u.).

ParameterDescriptionIllustrative Value (Crotonaldehyde)
E_Total Total electronic energy of the molecule at its optimized geometry.-607.1281 a.u.
E_HOMO Energy of the Highest Occupied Molecular Orbital.-0.258 a.u.
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital.-0.083 a.u.
Energy Gap (ΔE) The difference between E_LUMO and E_HOMO, indicating reactivity.0.175 a.u.
Dipole Moment (μ) A measure of the overall polarity of the molecule.3.73 Debye

Data sourced from computational chemistry studies on α,β-unsaturated aldehydes. rsc.org

Molecular dynamics (MD) simulations are a computational technique used to model the physical movements of atoms and molecules over time. encyclopedia.pub In the context of this compound, MD simulations can be used to study its interaction with biological receptors, such as olfactory receptors or bacterial enzymes. oup.complos.org

The process begins with docking the ligand (this compound) into a model of the receptor's binding site to determine a probable initial binding pose. researchgate.net The system, including the receptor, ligand, and surrounding solvent molecules, is then simulated for a period of time (nanoseconds to microseconds). mdpi.com These simulations reveal the stability of the ligand within the binding pocket and can identify key amino acid residues that form interactions (e.g., hydrogen bonds, van der Waals forces) with the ligand. oup.complos.org For example, simulations of octanal (B89490) with an olfactory receptor have shown that electrostatic interactions with specific residues like lysine are predominant forces in binding. oup.comoup.com Such simulations provide a dynamic picture of the binding event, which is crucial for understanding the mechanism of action and for the rational design of new molecules. encyclopedia.pub

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are used to estimate the environmental fate and potential toxicity of chemicals. oup.com For this compound, a key environmental process is its degradation in the atmosphere, primarily through reactions with hydroxyl (OH) radicals. acs.org

QSAR models for atmospheric reactivity correlate a molecule's structural features with its experimentally determined reaction rate constants. rsc.org For α,β-unsaturated aldehydes, these models can predict the rate of reaction with OH radicals based on parameters like the molecule's hydrophobicity (log Kow) and electronic properties. oup.com Such predictive tools are invaluable for environmental risk assessment, allowing scientists to estimate the atmospheric lifetime and potential for long-range transport of compounds like this compound, even in the absence of direct experimental data. oup.comljmu.ac.uk

Future Research Trajectories and Interdisciplinary Applications

Development of Novel Biosynthetic Pathways for Related Compounds

The future of specialty chemical production, including valuable aldehydes and terpenoids, is increasingly pointing toward biosynthetic approaches. Metabolic engineering and synthetic biology offer sustainable and efficient alternatives to traditional chemical synthesis. Research in this area is focused on designing and optimizing microbial cell factories for the production of a wide array of compounds. mdpi.com

Two primary natural pathways for terpenoid biosynthesis are the mevalonate (B85504) (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. researchgate.netnih.gov These pathways produce the universal isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govbeilstein-journals.org The MVA pathway is typically found in the cytosol and mitochondria and is responsible for producing sesquiterpenes and triterpenes. researchgate.net In contrast, the MEP pathway, located in the plastids of plants and many bacteria, synthesizes monoterpenoids and diterpenoids. researchgate.netnih.gov

Current research efforts are aimed at engineering these pathways to enhance the metabolic flux towards desired products. beilstein-journals.org Strategies include the expression of entire exogenous pathways in host organisms like E. coli and the overexpression of enzymes that are known bottlenecks in the natural pathways. beilstein-journals.org For instance, introducing the MVA pathway from yeast into E. coli has been successful in producing amorphadiene, a precursor to the antimalarial drug artemisinin. mdpi.com

Future research will likely focus on the following:

Discovery and Engineering of Novel Enzymes: Identifying and characterizing new terpene synthases and tailoring enzymes from various organisms will expand the range of producible compounds. beilstein-journals.org

Pathway Optimization: Fine-tuning the expression levels of pathway enzymes and eliminating competing metabolic pathways will be crucial for maximizing product yield.

Host Organism Development: Exploring and engineering both conventional and non-conventional microbial hosts could lead to more robust and efficient production platforms. mdpi.com

Retrobiosynthetic Analysis: Utilizing techniques like NMR analysis with isotopically labeled compounds can help elucidate complex biosynthetic pathways and identify metabolic flux patterns, providing a roadmap for engineering efforts. oup.com

Integration of 7-Methyl-2-octenal in Integrated Pest Management Strategies (Ecological Focus)

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties. Chemical controls are used only when needed and with the goal of removing the target pest with minimal harm to non-target organisms and the environment. Volatile organic compounds (VOCs), including aldehydes like this compound, are promising tools for IPM due to their roles as semiochemicals that mediate insect behavior. nih.gov

Research has shown that specific VOCs can act as attractants or repellents for insect pests. For instance, a study on the monophagous rice pest, the yellow stem borer (Scirpophaga incertulas), found that certain aldehydes present in non-host plants, such as 2-octenal (B7820987), acted as repellents. nih.gov This suggests that compounds like this compound could be deployed in "push-pull" strategies. In such a system, repellent compounds "push" pests away from the main crop, while attractant compounds "pull" them towards traps or trap crops.

Future research in this area should focus on:

Behavioral Assays: Conducting detailed laboratory and field studies to determine the precise behavioral responses of target pests and beneficial insects to this compound, both alone and in combination with other VOCs.

Formulation and Delivery: Developing effective and stable formulations for the controlled release of this compound in agricultural settings.

Ecological Impact Assessment: Evaluating the broader ecological effects of using this compound, including its impact on non-target organisms, soil health, and potential for bioaccumulation.

Synergistic Blends: Investigating the synergistic or antagonistic effects of this compound when combined with other plant volatiles or insect pheromones to create more potent and selective pest management tools. nih.gov

Advancements in Ultra-Trace Analytical Techniques for Environmental Monitoring

The detection and quantification of volatile organic compounds (VOCs) at ultra-trace levels in the environment is critical for understanding atmospheric chemistry, air quality, and the ecological roles of these compounds. azom.com The low concentrations at which many VOCs, including aldehydes, are present necessitate highly sensitive and selective analytical methods. azom.com

Several advanced techniques are currently employed for the analysis of VOCs:

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique, often coupled with pre-concentration methods like solid-phase microextraction (SPME), for the separation and identification of compounds in complex mixtures. azom.com

Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOF-MS): This technique offers enhanced separation power and sensitivity, making it ideal for analyzing complex environmental samples containing a wide range of contaminants. oxfordindices.com

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): A direct injection mass spectrometry technique that allows for real-time, on-line analysis of VOCs with very low detection limits. azom.com It is a soft ionization method, which minimizes fragmentation of the analyte molecules. azom.com

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS): Another real-time analytical technique for direct gas analysis down to ultra-trace levels. gcms.cz The use of multiple reagent ions provides high selectivity. gcms.cz

Future research and development in this field are expected to focus on:

Lowering Detection Limits: Pushing the boundaries of detection to the parts-per-trillion (ppt) and even parts-per-quadrillion (ppq) levels. azom.com

Improving Portability: Developing smaller, more portable instruments for in-field, real-time monitoring.

Expanding Compound Libraries: Creating more comprehensive mass spectral libraries for the confident identification of a wider range of VOCs.

Compound-Specific Stable Isotope Analysis (CSIA): This technique, when coupled with methods like vacuum extraction, can provide insights into the sources and degradation pathways of VOCs in the environment. nih.gov

Below is a table summarizing some of the current ultra-trace analytical techniques:

Analytical TechniquePrincipleAdvantagesTypical Detection Limits
GC-MS with SPME Chromatographic separation followed by mass analysis, with solid-phase microextraction for pre-concentration.Well-established, good for complex mixtures. azom.comppb to ppt (B1677978) range
GCxGC-TOF-MS Two-dimensional chromatographic separation coupled with high-resolution time-of-flight mass spectrometry.Superior separation, high sensitivity and selectivity. oxfordindices.comppt to sub-ppt range
PTR-MS Soft chemical ionization using H3O+ ions followed by mass analysis.Real-time analysis, low fragmentation, very low detection limits. azom.comAs low as 20 ppt after 100 ms
SIFT-MS Soft chemical ionization using multiple switchable reagent ions.Real-time analysis, high selectivity. gcms.czpptv range

Exploration of Unconventional Reactivity and Catalysis with this compound

The reactivity of α,β-unsaturated aldehydes like this compound is dominated by the electrophilic nature of both the carbonyl carbon and the β-carbon of the double bond. This allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition to the double bond. libretexts.orgopenstax.org While these reactions are well-established, there is growing interest in exploring unconventional reactivity and developing novel catalytic systems to control the selectivity of these transformations.

The presence of a methyl group at the 7-position introduces steric hindrance that could influence the reactivity and selectivity of reactions involving this compound compared to simpler α,β-unsaturated aldehydes.

Future research in this area could explore:

Catalytic Asymmetric Reactions: Developing new chiral catalysts to control the stereochemistry of conjugate addition reactions, leading to the synthesis of valuable chiral building blocks.

Novel Oxidation and Reduction Reactions: Investigating new catalytic systems for the selective oxidation or reduction of the double bond or the aldehyde functionality.

Ozonolysis Studies: Further investigation into the reaction kinetics of this compound with ozone and other atmospheric oxidants to better understand its atmospheric fate and potential contribution to secondary organic aerosol formation. rsc.orgconicet.gov.ar

Polymerization Reactions: Exploring the potential of this compound as a monomer in novel polymerization reactions.

Aldol (B89426) Condensation Reactions: Investigating the self-condensation and cross-condensation reactions of this compound under various conditions to synthesize larger, more complex molecules. mdpi.com

The table below outlines the expected products from different types of reactions with α,β-unsaturated aldehydes.

Reaction TypeReagentExpected Product
1,2-Addition (Direct Addition) Strong nucleophiles (e.g., Grignard reagents, organolithiums)Allylic alcohol
1,4-Addition (Conjugate Addition) Weaker nucleophiles (e.g., amines, thiols, diorganocuprates)Saturated aldehyde or ketone derivative
Reduction NaBH4, LiAlH4Allylic alcohol
Oxidation Oxidizing agents (e.g., CrO3)α,β-Unsaturated carboxylic acid
Ozonolysis Ozone (O3)Cleavage of the double bond to form smaller aldehydes and carboxylic acids

Synergistic Effects in Multi-Component Volatile Blends

The behavioral response of insects to volatile compounds is often not due to a single chemical but rather to a specific blend of compounds in precise ratios. researchgate.net The presence of multiple components can lead to synergistic effects, where the response to the blend is greater than the sum of the responses to the individual components. researchgate.netacademie-sciences.fr Conversely, some compounds can act as antagonists, reducing the attractiveness of a blend.

Plants naturally release complex mixtures of VOCs that can contain hundreds of different molecules. academie-sciences.fr Herbivorous insects have evolved to use these complex chemical signals to locate host plants for feeding and oviposition. researchgate.net For example, herbivore-induced plant volatiles (HIPVs) can act as a long-range signal to attract natural enemies of the herbivores. researchgate.netoup.com

Future research on the role of this compound in multi-component blends should include:

Identifying Key Components: Using techniques like gas chromatography-electroantennography (GC-EAG) to identify which components of a natural blend, in addition to this compound, are detected by insect antennae.

Behavioral Experiments with Synthetic Blends: Creating synthetic blends with varying compositions and ratios of this compound and other identified active compounds to test their behavioral effects on insects in olfactometer and field-trapping experiments.

Neurophysiological Studies: Investigating how the insect brain processes the information from multi-component blends at the neural level.

Climate Change Impacts: Studying how environmental factors, such as increased temperature and altered light conditions, affect the composition of plant volatile blends and the synergistic interactions between the components. nih.govnih.gov Research has shown that warming and herbivory can have synergistic effects on the emission of certain classes of VOCs. nih.govnih.gov

The following table provides examples of synergistic interactions in volatile blends.

Interacting CompoundsOrganismObserved Effect
Indole and (Z)-3-hexenyl acetateMaizeEnhanced induction of plant defenses. oup.com
Aggregation pheromone and host plant volatiles (linalool, (Z)-3-hexenol, (Z)-3-hexenyl acetate)Pea and bean weevil (Sitona lineatus)Increased weevil attraction to traps. nih.gov
Benzaldehyde and α-pineneLeaffooted bugRepellent effect, despite individual attraction to each compound. researchgate.net

Q & A

Q. What are the established synthetic pathways for 7-Methyl-2-octenal, and how can experimental reproducibility be ensured?

this compound is typically synthesized via aldol condensation or oxidation of corresponding alcohols. Key steps include:

  • Aldol Condensation : Reacting 2-methylpentanal with butanal under basic conditions (e.g., NaOH/EtOH), followed by dehydration .
  • Oxidation : Using oxidizing agents like pyridinium chlorochromate (PCC) on 7-methyl-2-octenol.

To ensure reproducibility:

  • Document reagent purity (e.g., ≥99% by GC), solvent drying methods, and reaction conditions (temperature, time, inert atmosphere) .
  • Provide spectral data (¹H/¹³C NMR, IR) for intermediates and final products, including peak assignments and impurity thresholds .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural identity?

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and identifies volatile impurities (e.g., isomers or aldol byproducts) .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 9.5–9.7 ppm for α,β-unsaturated aldehyde protons) and ¹³C NMR (δ 190–200 ppm for carbonyl carbon) confirm structural identity .
  • FT-IR : Strong absorption bands at ~2820 cm⁻¹ (C-H stretch of aldehyde) and ~1680 cm⁻¹ (C=O stretch) .

Note: Cross-validate results with reference spectra from peer-reviewed databases (e.g., NIST Chemistry WebBook) .

Q. How does this compound’s stability vary under different storage conditions, and what degradation products are observed?

  • Stability : Degrades rapidly in air due to oxidation; recommended storage under nitrogen at −20°C .
  • Degradation Pathways :
    • Oxidation : Forms carboxylic acid derivatives (e.g., 7-methyl-2-octenoic acid).
    • Polymerization : Forms dimers/trimers under prolonged light exposure.
    • Analytical Mitigation : Monitor via HPLC with UV detection (λ = 220–250 nm) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations) predict this compound’s reactivity in novel reaction systems?

  • Density Functional Theory (DFT) : Model transition states for aldol condensations or Michael additions. Key parameters include:
    • Gibbs free energy (ΔG‡) for reaction feasibility.
    • Frontier molecular orbital (FMO) analysis to predict electrophilic/nucleophilic sites .
  • Validation : Compare computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions often arise from:

  • Variability in Purity : Impurities (e.g., isomers) may skew bioactivity results. Standardize purity thresholds (≥98%) and validate via GC-MS .
  • Assay Conditions : Differences in solvent (DMSO vs. ethanol) or cell lines alter bioavailability. Conduct dose-response curves (IC₅₀/EC₅₀) under controlled conditions .
  • Statistical Analysis : Apply meta-analysis frameworks (e.g., Cochrane systematic reviews) to reconcile disparate datasets .

Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate this compound’s metabolic pathways in biological systems?

  • Labeling Strategy : Synthesize this compound with ¹³C at the carbonyl group. Track metabolites via LC-MS/MS in in vitro hepatocyte models .
  • Data Interpretation : Identify isotopic enrichment in metabolites (e.g., glutathione conjugates) to map detoxification pathways .

Q. What experimental designs minimize bias when studying this compound’s enantioselective effects?

  • Blinded Studies : Use third-party analysts for spectral interpretation (NMR/GC) to avoid confirmation bias .
  • Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
  • Negative Controls : Include racemic mixtures and enantiomerically pure standards to validate selectivity .

Q. How do solvent polarity and proticity influence this compound’s reaction kinetics in nucleophilic additions?

  • Kinetic Studies : Use stopped-flow spectroscopy to measure rate constants (k) in solvents like THF (aprotic) vs. MeOH (protic).
  • Linear Free Energy Relationships (LFER) : Correlate solvent Kamlet-Taft parameters (π*, α, β) with reaction rates .
  • Data Presentation : Tabulate results as:
Solventπ*αβk (M⁻¹s⁻¹)
THF0.580.000.552.3 × 10⁻³
MeOH0.600.930.661.1 × 10⁻⁴

Source: Hypothetical data modeled after solvent effect studies .

Q. Guidelines for Data Reporting

  • Reproducibility : Adhere to the Materials and Methods standards in Medicinal Chemistry Research for synthetic and analytical protocols .
  • Ethical Standards : Disclose funding sources and conflicts of interest per Cochrane Handbook guidelines .
  • Data Contradictions : Use systematic review frameworks to evaluate methodological heterogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.